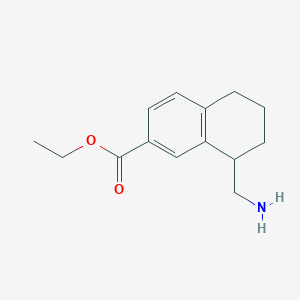![molecular formula C28H24N2O4 B2789540 [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226431-23-7](/img/structure/B2789540.png)
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation, using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone derivative with the isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Applications: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzyl 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylate
- 4-(2-Oxopyrrolidin-1-yl)benzyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
- 4-(2-Oxopyrrolidin-1-yl)benzyl 1-oxo-2-(m-methoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylate
Uniqueness
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-19-6-4-7-22(16-19)30-17-25(23-8-2-3-9-24(23)27(30)32)28(33)34-18-20-11-13-21(14-12-20)29-15-5-10-26(29)31/h2-4,6-9,11-14,16-17H,5,10,15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKPQCUPOGPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789457.png)
![4-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2789458.png)
![N-(2-(2-methoxyphenoxy)ethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2789466.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2789468.png)
![7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789469.png)
![N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2789470.png)
![(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide](/img/structure/B2789471.png)
![tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2789472.png)





![[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2789480.png)
